N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
This compound features a thiazole core substituted with a cyclopropanecarboxamide group at position 2 and a 3-chlorophenylcarbamoylmethyl moiety at position 4. Structural analogs often vary in substituents on the thiazole, aryl groups, or cyclopropane modifications, leading to divergent pharmacological profiles .
Properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-2-1-3-11(6-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-4-5-9/h1-3,6,8-9H,4-5,7H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXXRUUIZXKTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the protein enzyme α-amylase . This enzyme plays a crucial role in converting starch into maltose and glucose, which are used as energy storage in humans and other species .
Mode of Action
The compound interacts with α-amylase, inhibiting its activity . This inhibition disrupts the conversion of starch into maltose and glucose, potentially altering energy storage processes.
Biochemical Pathways
The inhibition of α-amylase affects the carbohydrate metabolism pathway. By preventing the breakdown of starch into simpler sugars, the compound can influence energy production and storage processes within the body .
Pharmacokinetics
Similar thiazole compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.
Result of Action
The inhibition of α-amylase by this compound could lead to a decrease in the breakdown of starch into maltose and glucose. This could potentially affect energy storage and utilization in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the optimal pH for α-amylase activity is 6.7-7.0 , so changes in body pH could impact the compound’s effectiveness
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aryl Group
N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
- Structure : Differs by a 4-methylphenyl group instead of 3-chlorophenyl.
- Molecular Formula : C₁₆H₁₇N₃O₂S.
- This compound’s anti-inflammatory activity (if tested) might differ due to reduced polarity .
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
Core Heterocycle Modifications
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- Structure : Benzothiophene replaces cyclopropanecarboxamide.
- The 2,4-dimethylphenyl group may sterically hinder interactions compared to the target compound’s 3-chlorophenyl group .
Tetramethylcyclopropane-Thiazole Carboxamides (e.g., A-836,339)
- Structure : Tetramethylcyclopropane and variable thiazole substitutions.
- Key Differences: Increased steric bulk from tetramethylcyclopropane may reduce solubility but improve receptor selectivity. Such compounds are associated with cannabinoid receptor modulation, suggesting the target compound’s cyclopropane could similarly influence CNS activity .
Structural and Pharmacokinetic Comparison Table
Key Research Findings and Implications
- Substituent Position Matters : Meta-substitution (3-chloro) vs. para-substitution (4-methyl/chloro) on the phenyl ring significantly impacts electronic properties and steric interactions, affecting target binding .
- Cyclopropane Advantages : The cyclopropane ring in the target compound and analogs enhances metabolic stability compared to linear alkyl chains, as seen in and .
- Thiazole Flexibility : Thiazole cores tolerate diverse substitutions (e.g., benzo[d]thiazole in ) while maintaining bioactivity, suggesting broad applicability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
